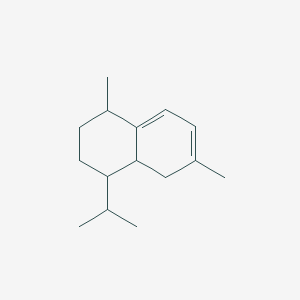
1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene is a chemical compound that belongs to the class of sesquiterpenoids It is a derivative of naphthalene and is characterized by its unique structure, which includes a hexahydro-naphthalene core with methyl and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene can be achieved through several synthetic routes. One common method involves the hydrogenation of 1,6-dimethyl-4-(propan-2-yl)-naphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to further hydrogenate the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: Further hydrogenated products
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
cis-Calamenene: A related compound with a similar structure but different stereochemistry.
trans-Calamenene: Another stereoisomer of calamenene.
Cadinol: A sesquiterpenoid with a similar core structure but different functional groups.
Uniqueness
1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene is unique due to its specific arrangement of methyl and isopropyl groups on the hexahydro-naphthalene core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
40388-35-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,10,12-13,15H,6,8-9H2,1-4H3 |
InChI Key |
AZXCUUQXJRYXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2C1=CC=C(C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















